molecular formula C13H21NO3 B572352 tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate CAS No. 879687-92-0

tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate

Cat. No.: B572352
CAS No.: 879687-92-0
M. Wt: 239.315
InChI Key: SGPWUVURFSJYQO-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate: is a synthetic organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom within a fused ring structure. This compound is of interest in various fields of chemistry and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amine and anhydride, the compound can be synthesized through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized isoindole derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. Isoindole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.

Industry

In industry, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate would depend on its specific application. In a pharmacological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-butyl 4-oxohexahydro-1H-isoindole-2(3H)-carboxylate include other isoindole derivatives such as:

  • 4-oxo-1,2,3,4-tetrahydroisoquinoline
  • 4-oxo-1,2,3,4-tetrahydroisoindole
  • 4-oxo-1,2,3,4-tetrahydroquinoline

Uniqueness

The uniqueness of this compound lies in its specific tert-butyl and carboxylate functional groups, which can influence its reactivity and biological activity compared to other isoindole derivatives.

Properties

IUPAC Name

tert-butyl 7-oxo-3,3a,4,5,6,7a-hexahydro-1H-isoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-5-4-6-11(15)10(9)8-14/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPWUVURFSJYQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(=O)C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677262
Record name tert-Butyl 4-oxooctahydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879687-92-0
Record name tert-Butyl 4-oxooctahydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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